Succinic acid, methylene-, bis(p-bromophenacyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, methylene-, bis(p-bromophenacyl) ester is a chemical compound derived from succinic acid. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4, and it plays a significant role in various biological and industrial processes . The compound is an ester derivative, which means it is formed by the reaction of succinic acid with alcohols, in this case, p-bromophenacyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, methylene-, bis(p-bromophenacyl) ester typically involves the esterification of succinic acid with p-bromophenacyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, methylene-, bis(p-bromophenacyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms in the p-bromophenacyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted phenacyl esters.
Scientific Research Applications
Succinic acid, methylene-, bis(p-bromophenacyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of succinic acid, methylene-, bis(p-bromophenacyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release succinic acid and p-bromophenacyl alcohol, which can then participate in further biochemical reactions. The bromine atoms in the p-bromophenacyl groups can also interact with biological molecules, potentially inhibiting enzymes or altering protein functions .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester groups.
Malonic acid: Another dicarboxylic acid with a similar structure but with different reactivity.
Glutaric acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.
Uniqueness
Succinic acid, methylene-, bis(p-bromophenacyl) ester is unique due to the presence of both ester and bromophenacyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73926-97-3 |
---|---|
Molecular Formula |
C21H16Br2O6 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H16Br2O6/c1-13(21(27)29-12-19(25)15-4-8-17(23)9-5-15)10-20(26)28-11-18(24)14-2-6-16(22)7-3-14/h2-9H,1,10-12H2 |
InChI Key |
XZPBUGYPEHGASC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.